molecular formula C10H10N2O3 B1328934 1-Acetyl-5-nitroindoline CAS No. 33632-27-8

1-Acetyl-5-nitroindoline

Cat. No. B1328934
CAS RN: 33632-27-8
M. Wt: 206.2 g/mol
InChI Key: OJKKTNFCWMBYMT-UHFFFAOYSA-N
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Description

1-Acetyl-5-nitroindoline is a compound that belongs to the class of indolines, which are heterocyclic organic compounds. Indolines are of significant interest due to their presence in many natural products and their utility in pharmaceutical chemistry. The nitro and acetyl groups attached to the indoline core in this compound suggest potential reactivity that could be exploited in various chemical transformations and biological applications .

Synthesis Analysis

The synthesis of this compound involves the introduction of substituents into the indoline ring system. A specific method for nitration has been described where the second nitro group is introduced at the 5-position of the 1-acetyl-6-nitroindoline ring when nitric acid is used in acetic anhydride . Additionally, the asymmetric Michael addition of 1-acetylindolin-3-ones to β-nitrostyrenes has been developed, leading to 2-substituted indolin-3-one derivatives, which could be further transformed into functionalized indoles . This method showcases the versatility of indoline derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through crystallographic studies. The crystal and molecular structures of this compound, along with its derivatives, have been determined, providing insights into their three-dimensional arrangement and electronic structure . Molecular orbital calculations performed on these compounds help in understanding their reactivity and interaction with other molecules.

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive functional groups. The acetyl group can be photo-activated to acetylate amines to form amides, as demonstrated in studies involving N-acetyl-7-nitroindoline derivatives . Furthermore, the nitro group can participate in electron transfer reactions, as seen in the photorelease of carboxylic acids from 1-acyl-7-nitroindolines . These reactions are influenced by the electronic effects of substituents on the indoline ring, which can either enhance or inhibit the efficiency of photocleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of electron-withdrawing nitro groups and the electron-donating acetyl group can affect its solubility, reactivity, and interaction with other molecules. The photolabile nature of the acetyl group in related 1-acyl-7-nitroindoline compounds has been exploited for the rapid release of carboxylates in aqueous solutions, indicating potential applications in photochemical studies . The introduction of isotopomers with 13C or 15N labels into 1-acyl-7-nitroindoline has been achieved, which could be useful for spectroscopic studies and tracking the fate of these compounds in chemical reactions .

Scientific Research Applications

Nitration and Substitution Reactions

  • Substituent Introduction into Indole Nucleus: Nitration of 1-acetyl-6-nitroindoline with nitric acid in acetic anhydride results in the second nitro group entering position 5 of the indoline ring. This highlights the compound's reactivity and potential in synthesizing substituted indolines (Terent'ev, Vinogradova, Chetverikov, & Lenenko, 1969).

Photoreactivity and Chemical Synthesis

  • Nucleoside Derivatives Synthesis and Photoreactivity

    N-Acetyl-7-nitroindoline demonstrates a unique photo-activated reaction to form amides. This property is utilized in synthesizing nucleoside derivatives, showing potential applications in biochemistry (Kikuta, Bárta, Taniguchi, & Sasaki, 2020).

  • Effects of Substituents on Photolysis

    The photo-cleavage efficiency of 1-acyl-7-nitroindolines can be affected by various substituents. For instance, 1-acetyl-4,5-methylenedioxy-7-nitroindoline is inert to certain irradiation, suggesting pathways for controlled photochemical reactions (Papageorgiou, Ogden, Kelly, & Corrie, 2005).

Carboxylic Acid Photorelease

  • Mechanisms of Photorelease of Carboxylic Acids: 1-Acyl-7-nitroindolines are valuable for the rapid release of carboxylates in aqueous solutions, crucial in studies involving photolabile protecting groups and rapid molecular release technologies (Morrison, Wan, Corrie, & Papageorgiou, 2002).

Molecular and Crystal Structure Analysis

  • Analysis of Molecular Structures: Studies on the crystal and molecular structures of 1-acetyl-indoline derivatives, including 1-acetyl-5-nitro-indoline, provide insights into their electronic structures, aiding in the development of new compounds withspecific properties (Moreno, Santos, Gambardella, Camargo, da Silva, & Trsic, 1998).

Photocleavage Efficiency

  • Influence of Aromatic Substituents on Photocleavage: The efficiency of photolysis of 1-acyl-7-nitroindolines in aqueous solutions can be significantly influenced by the presence of aromatic substituents, crucial for applications in photolabile precursor technologies (Papageorgiou & Corrie, 2000).

Enhanced Photorelease

  • Enhanced Efficiency in Carboxylic Acid Photorelease: Attaching a triplet sensitizer to 1-acetyl-7-nitroindolines can significantly enhance their photorelease efficiency. This finding is essential for the development of more efficient photolabile protecting groups in various biochemical applications (Papageorgiou, Lukeman, Wan, & Corrie, 2004).

Biomedical Applications

  • Application in Neuronal Studies: 1-Acetyl-7-nitroindolines have been used for rapid release of neuroactive amino acids such as L-glutamate in biological experiments. Their modified derivatives show promise for efficient activation of neuronal ion channels (Papageorgiou, Ogden, & Corrie, 2004).

Photolysis in Material Engineering

  • Material Engineering Applications: The photolysis of peptides containing 7-nitroindoline units using two-photon absorption demonstrates potential applications in materials engineering, particularly in three-dimensional microstructure fabrication (Hatch, Ornelas, Williams, Boland, Michael, & Li, 2016).

EPR Oximetry Probes

  • Use in EPR Oximetry: Isoindoline nitroxides, closely related to 1-acetyl-5-nitroindoline, show promise as EPR oximetry probes in viable biological systems due to their low cytotoxicity and favorable electron paramagnetic resonance characteristics (Khan, Blinco, Bottle,Hosokawa, Swartz, & Micallef, 2011)

properties

IUPAC Name

1-(5-nitro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(13)11-5-4-8-6-9(12(14)15)2-3-10(8)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKKTNFCWMBYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067780
Record name 1H-Indole, 1-acetyl-2,3-dihydro-5-nitro-
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Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33632-27-8
Record name 1-Acetyl-5-nitroindoline
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Record name Ethanone, 1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-
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Record name 1-Acetyl-5-nitroindoline
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Record name Ethanone, 1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-
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Record name 1H-Indole, 1-acetyl-2,3-dihydro-5-nitro-
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Record name 1-acetyl-5-nitroindoline
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Synthesis routes and methods

Procedure details

A mixture of 5-nitroindoline (I, 12.012 g) in pyridine (100 ml) and acetic anhydride (50 ml) is stirred for 17 hr under argon. The mixture is then concentrated under reduced pressure to give the title compound, mp 175°-177°; NMR (CDCl3, 300 MHz) 8.28, 8.10, 8.01, 4.23, 3.31 and 2.28 δ; CMR (CDCl3, 75.47 MHz) 23.95, 27.01, 49.11, 115.73, 119.93, 124.27, 132.4, 143.4 and 169.8 δ; IR (CHCl3) 1680, 1600, 1480, 1470, 1390, 1340 and 1320 cm-1.
Quantity
12.012 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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